![molecular formula C21H22FNO3 B2701362 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1797333-47-1](/img/structure/B2701362.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone
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Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzodioxole-fluorophenylazepanone and is a type of designer drug that has been synthesized in recent years.
Scientific Research Applications
Synthesis of Pharmaceutical Agents
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : The synthesis of aprepitant, an NK(1) receptor antagonist, is described through a stereoselective process involving a crystallization-induced diastereoselective transformation. This method highlights the compound's role in producing clinically relevant medications with potential implications in treating conditions like nausea and vomiting (K. Brands et al., 2003).
Antimicrobial and Anticancer Activities : A series of derivatives synthesized from the base compound showed significant antimicrobial and anticancer properties. These findings suggest the potential of these derivatives in developing new therapeutic agents (Deepak Verma et al., 2015).
Chemical Synthesis and Analysis
Crystal Structure and DFT Study : The crystal structure and theoretical studies of related boric acid ester intermediates reveal insights into their molecular structures, providing a foundation for understanding the chemical properties and reactivity of these compounds. Such analyses are crucial for the development of new materials and chemical reactions (P.-Y. Huang et al., 2021).
Heterocyclic Compounds Synthesis : Research demonstrates the synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole. These compounds have potential applications in pharmaceuticals and materials science (S. Adnan et al., 2014).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)17-3-1-2-10-23(13-17)21(24)12-15-4-9-19-20(11-15)26-14-25-19/h4-9,11,17H,1-3,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOCUZYOMISOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone |
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